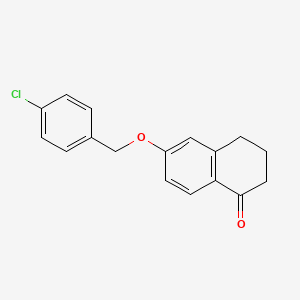

6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one

Descripción general

Descripción

6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a chlorobenzyl group attached to an oxygen atom, which is further connected to a dihydronaphthalenone structure. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 4-chlorobenzyl chloride with 3,4-dihydronaphthalen-1(2H)-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Claisen-Schmidt Condensation Reactions

This reaction forms α,β-unsaturated ketones (chalcone analogs) via base-catalyzed condensation with aromatic aldehydes.

Example Reaction with 3-Fluorobenzaldehyde

-

Reagents : 6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one, 3-fluorobenzaldehyde, methanol, nitrogen atmosphere .

-

Conditions : Room temperature, 12 hours.

-

Product : (E)-6-(4-Chlorobenzyloxy)-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one.

-

Mechanism : Enolate formation followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration .

Key Data

Aldol Condensation in Solvent-Free Systems

The compound participates in solvent-free aldol reactions under green chemistry conditions.

Example with 4-Chloroacetophenone

-

Reagents : NaOH (pellet), 4-chloroacetophenone, mechanical grinding .

-

Conditions : Mortar-pestle grinding, 20–30 minutes.

-

Product : Bis-arylidene derivative.

Mechanistic Insight

-

Step 1 : Base-induced enolate formation from the ketone.

-

Step 2 : Nucleophilic attack on the aldehyde carbonyl.

Reduction Reactions

The α,β-unsaturated ketone moiety undergoes selective reductions:

a. Carbonyl Reduction

-

Product : Secondary alcohol (dihydrochalcone analog).

-

Observation : Loss of yellow color; NMR confirmation of –OH proton at δ 4.91–5.01 ppm .

b. Alkene Reduction

Comparison of Reduction Outcomes

| Reduction Type | Reagent | Key Functional Group Change | Application |

|---|---|---|---|

| Carbonyl | NaBH₄ | Ketone → Alcohol | Bioactivity modulation |

| Alkene | H₂/Pd-C | α,β-Unsaturated → Saturated ketone | Stability improvement |

Biological Relevance

Derivatives of this compound exhibit:

-

Anti-inflammatory Activity : Inhibition of NF-κB signaling via morpholine- or methoxy-substituted analogs .

-

Structural Flexibility : Non-coplanar dihydronaphthalenone and arylidene groups enhance interaction with biological targets .

Crystallographic Data

Single-crystal X-ray studies reveal:

-

Dihedral Angles : 20.06°–68.3° between dihydronaphthalenone and arylidene groups, influencing conjugation .

-

Hydrogen Bonding : Stabilizes dimer formation in solid state (e.g., O–H⋯O interactions) .

Synthetic Protocols

Large-Scale Synthesis

Aplicaciones Científicas De Investigación

Basic Information

- IUPAC Name: 6-[(4-chlorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one

- Molecular Formula: C17H15ClO2

- Molecular Weight: 286.8 g/mol

- CAS Number: 88628-47-1

Structural Representation

The structural formula of the compound can be represented as follows:

Medicinal Chemistry

Anticancer Activity:

Research indicates that naphthalene derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of naphthoquinone-chalcone hybrids that demonstrated potent anticancer activity against various cell lines .

Anti-inflammatory Effects:

The compound's structural features suggest potential anti-inflammatory properties. Naphthalene derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Enzyme Inhibition:

Research has indicated that compounds with similar structures can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, studies on related naphthalene derivatives have shown their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways.

Antimicrobial Properties:

The antimicrobial potential of naphthalene derivatives has been documented in several studies. The presence of the chlorobenzyl group may enhance the compound's ability to penetrate microbial membranes, suggesting its utility as an antimicrobial agent.

Material Science

Polymer Chemistry:

The compound's unique structure allows it to be explored as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability.

Case Study 1: Anticancer Screening

In a study examining various naphthalene derivatives for anticancer activity, This compound was tested against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being further investigated .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of naphthalene derivatives revealed that compounds similar to This compound could effectively reduce levels of TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory disorders .

Mecanismo De Acción

The mechanism of action of 6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

- 4-((4-Chlorobenzyl)oxy)benzaldehyde

- 6-((4-Chlorobenzyl)oxy)-2-methylbenzo[d]thiazole

- 4-((4-Chlorobenzyl)oxy)-4′-cyanoazobenzene

Uniqueness

6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Actividad Biológica

6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one, with the CAS number 88628-47-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 286.75 g/mol. The compound features a naphthalene backbone substituted with a chlorobenzyl ether group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.75 g/mol |

| CAS Number | 88628-47-1 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study assessed the antibacterial effects of various naphthalene derivatives and found that modifications at the benzyl position significantly influenced activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Preliminary studies have suggested that naphthalene derivatives can exhibit anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation . The presence of the chloro group may enhance the lipophilicity of the compound, potentially improving its cellular uptake.

Neuropharmacological Effects

The structural characteristics of this compound suggest possible interactions with neurotransmitter systems. Compounds with similar functionalities have been reported to act as modulators of the serotonin receptor pathways, which are crucial in mood regulation and anxiety disorders . This opens avenues for further investigation into its potential use in neuropharmacology.

Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated a series of naphthalene derivatives for their antimicrobial activity. The results indicated that modifications at the 6-position significantly enhanced activity against Staphylococcus aureus and Escherichia coli. The study concluded that further exploration into structure-activity relationships (SAR) could yield promising therapeutic agents .

Cancer Cell Line Testing

In vitro studies conducted on various cancer cell lines demonstrated that naphthalene derivatives could inhibit cell growth effectively. One particular derivative showed an IC50 value in the low micromolar range against breast cancer cells, indicating significant potency. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Propiedades

IUPAC Name |

6-[(4-chlorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO2/c18-14-6-4-12(5-7-14)11-20-15-8-9-16-13(10-15)2-1-3-17(16)19/h4-10H,1-3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIYQEPVCOFWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OCC3=CC=C(C=C3)Cl)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517143 | |

| Record name | 6-[(4-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88628-47-1 | |

| Record name | 6-[(4-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.